molecular formula C20H19N3 B1588928 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile CAS No. 214777-43-2

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Cat. No.: B1588928
CAS No.: 214777-43-2
M. Wt: 301.4 g/mol
InChI Key: WQJZWQSRNCBNJW-UHFFFAOYSA-N
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Description

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms. This compound is characterized by the presence of an imidazole ring substituted with a methyl group at the second position and a diphenylbutanenitrile moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methylimidazole with 2,2-diphenylbutanenitrile under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the nitrile group, forming the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or alkyl halides.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Primary amines.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    2,2-Diphenylbutanenitrile: A nitrile compound with a similar structural motif.

    Imidazole: The parent compound of the imidazole family.

Uniqueness

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile is unique due to the combination of the imidazole ring and the diphenylbutanenitrile moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3/c1-17-22-13-15-23(17)14-12-20(16-21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,13,15H,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJZWQSRNCBNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433988
Record name 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214777-43-2
Record name 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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